![molecular formula C9H9N3O B14746791 Acetonitrile, [(4-methylphenyl)nitrosoamino]- CAS No. 829-28-7](/img/structure/B14746791.png)
Acetonitrile, [(4-methylphenyl)nitrosoamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is a chemical compound with the molecular formula C9H9N3OThis compound is characterized by the presence of a nitrosoamino group attached to a 4-methylphenyl ring, making it a unique entity in the realm of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-methylphenyl)nitrosoamino]- typically involves the reaction of 4-methylphenylamine with nitrosyl chloride in the presence of acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate nitroso compound, which subsequently reacts with acetonitrile to yield the final product .
Industrial Production Methods
Industrial production of Acetonitrile, [(4-methylphenyl)nitrosoamino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, [(4-methylphenyl)nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetonitrile, [(4-methylphenyl)nitrosoamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Acetonitrile, [(4-methylphenyl)nitrosoamino]- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetonitrile, [(4-chlorophenyl)nitrosoamino]-
- Acetonitrile, [(4-methoxyphenyl)nitrosoamino]-
- Acetonitrile, [(4-nitrophenyl)nitrosoamino]-
Uniqueness
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
829-28-7 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
N-(cyanomethyl)-N-(4-methylphenyl)nitrous amide |
InChI |
InChI=1S/C9H9N3O/c1-8-2-4-9(5-3-8)12(11-13)7-6-10/h2-5H,7H2,1H3 |
Clé InChI |
YXXYQAIFYOCTPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC#N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


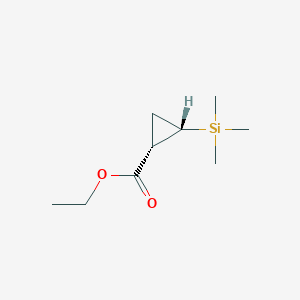
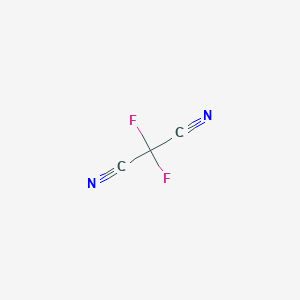
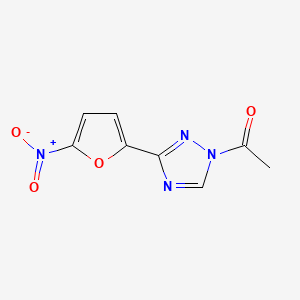
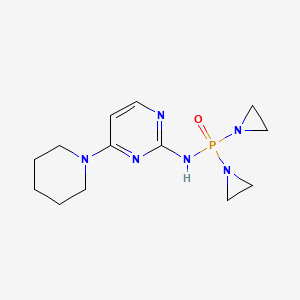

![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
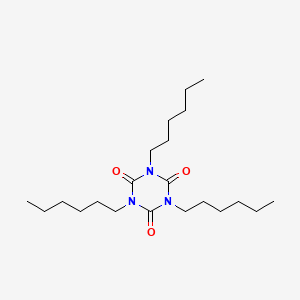
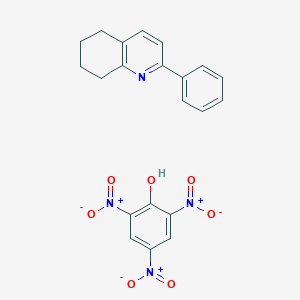
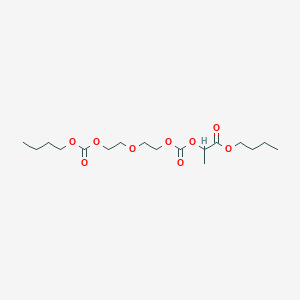


![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
